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For Researchers, Scientists, and Drug Development Professionals

Introduction
SJ1008030 formic is a potent and selective PROTAC (Proteolysis Targeting Chimera)

designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2] As a heterobifunctional

molecule, SJ1008030 recruits the E3 ubiquitin ligase machinery to induce the ubiquitination

and subsequent proteasomal degradation of JAK2. Dysregulation of the JAK-STAT signaling

pathway is a critical factor in the pathogenesis of various hematological malignancies, including

acute lymphoblastic leukemia (ALL).[3] SJ1008030 has demonstrated significant efficacy in

preclinical models of CRLF2-rearranged ALL, a high-risk subtype of B-cell ALL (B-ALL)

characterized by aberrant JAK-STAT signaling.[1][3] These application notes provide detailed

protocols for evaluating the cellular activity of SJ1008030 formic, including its effects on cell

viability and target protein degradation.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of SJ1008030 formic (also referred to as

compound 8 in some literature) in the MHH-CALL-4 human B-cell precursor leukemia cell line,

which harbors a CRLF2 rearrangement.

Table 1: Cytotoxicity of SJ1008030 formic in Leukemia Cell Lines
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Cell Line Description IC50 (nM)
Incubation Time
(hours)

MHH-CALL-4
CRLF2-rearranged B-

ALL
5.4 72

Data sourced from studies on CRLF2-rearranged acute lymphoblastic leukemia.[4]

Table 2: Protein Degradation Profile of SJ1008030 formic in MHH-CALL-4 Cells

Target Protein
Concentration
Range

Incubation Time
(hours)

Observed Effect

JAK2 0 - 4.3 µM 72

Significant, dose-

dependent

degradation

GSPT1 0 - 4.3 µM 72
Minimal to no

degradation

IKZF1 0 - 4.3 µM 72

Degradation observed

(as a known IMiD

neosubstrate)

This highlights the selectivity of SJ1008030 for JAK2 degradation over GSPT1.[4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SJ1008030 and a typical

experimental workflow for its evaluation.
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Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
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Caption: Experimental workflow for evaluating SJ1008030 formic.

Experimental Protocols
MHH-CALL-4 Cell Culture Protocol
MHH-CALL-4 cells are human B-cell precursor leukemia cells that grow in suspension.

Materials:

RPMI-1640 medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin (100x)

MHH-CALL-4 cell line (e.g., from DSMZ, ACC 337)

Sterile cell culture flasks (e.g., T-25 or T-75)

Incubator (37°C, 5% CO2)
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Hemocytometer or automated cell counter

Trypan Blue solution

Procedure:

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640

with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

Thawing Cells: Thaw cryopreserved MHH-CALL-4 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete

growth medium and centrifuge at 200 x g for 5 minutes.

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a

culture flask. Initially, it is advantageous to use a 24-well plate.[5] Seed the cells at a density

of approximately 1 x 10^6 cells/mL.[5]

Cell Maintenance: Maintain the cell culture in an incubator at 37°C with 5% CO2.

Subculturing: The cell density should be maintained between 0.6 x 10^6 and 2 x 10^6

cells/mL.[5] Split the culture approximately 1:2 once a week.[5] To subculture, determine the

cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell

suspension to the desired seeding density with fresh complete growth medium. The doubling

time for these cells is approximately 80-100 hours.[5]

Cell Viability (Cytotoxicity) Assay
This protocol describes a method to determine the IC50 value of SJ1008030 formic using a

tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

Materials:

MHH-CALL-4 cells

Complete growth medium

SJ1008030 formic stock solution (e.g., 10 mM in DMSO)
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96-well clear or white-walled microplates

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Plate reader (absorbance or luminescence)

Procedure:

Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells

per well in 100 µL of complete growth medium.

Compound Preparation: Prepare a serial dilution of SJ1008030 formic in complete growth

medium. A typical concentration range to test would be from 0.1 nM to 5 µM. Include a

vehicle control (DMSO) at the same final concentration as the highest compound

concentration.

Cell Treatment: Add the diluted SJ1008030 formic or vehicle control to the appropriate

wells.

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[4]

Assay Measurement:

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add

solubilization solution, and then read the absorbance at the appropriate wavelength (e.g.,

570 nm).

For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room

temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the

luminescence.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of the compound concentration and use a non-linear regression

model to determine the IC50 value.

Western Blot Protocol for JAK2 Degradation
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This protocol outlines the steps to assess the degradation of JAK2 and related signaling

proteins in MHH-CALL-4 cells following treatment with SJ1008030 formic.

Materials:

MHH-CALL-4 cells

Complete growth medium

SJ1008030 formic stock solution

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-JAK2, anti-pSTAT5, anti-STAT5, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and treat with varying

concentrations of SJ1008030 formic (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 4.3 µM) for 24 to 72

hours.[4] Include a vehicle control.

Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet

with RIPA buffer on ice for 30 minutes.
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Protein Quantification: Clear the lysates by centrifugation and determine the protein

concentration of the supernatant using a BCA assay.

Sample Preparation: Normalize the protein concentrations for all samples and prepare them

for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-JAK2) overnight at 4°C with

gentle agitation.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an

imaging system.

Analysis: Quantify the band intensities using image analysis software and normalize to a

loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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